![molecular formula C14H9Cl2F3N2O B2472044 2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide CAS No. 239110-21-5](/img/structure/B2472044.png)

2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

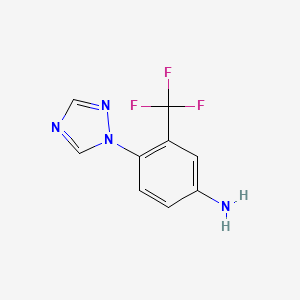

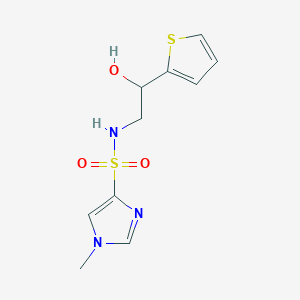

2,6-Dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide, commonly known as DCTB, is a synthetic compound belonging to the family of pyridine carboxamides. It is a fluorinated heterocyclic building block used in chemical synthesis .

Molecular Structure Analysis

The molecular formula of this compound is C14H8Cl3F3N2O . The molecular weight is 349.13.Scientific Research Applications

Synthesis and Chemical Reactivity

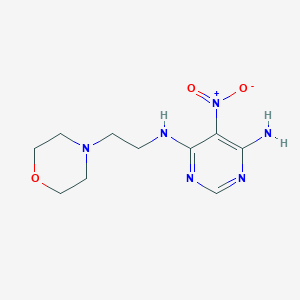

A practical synthetic route for key intermediates related to 2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide was developed. This process emphasizes regioselectivity and conversion efficiency, as demonstrated in a study by Horikawa, Hirokawa, and Kato (2001), where a quantitative yield of specific aminopyridine derivatives was achieved through meticulous reaction control (Horikawa, Hirokawa, & Kato, 2001).

Antimicrobial Applications

In the realm of antimicrobial research, a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from 2,6-pyridinedicarbonyl dichloride were synthesized and screened for their bactericidal and fungicidal activities. Al-Omar and Amr (2010) found that many of these compounds displayed significant antimicrobial activity, comparable to reference antibiotic drugs (Al-Omar & Amr, 2010).

Reactivity with Other Chemicals

Katritzky, Rachwał, Smith, and Steel (1995) explored the reactivity of 2,6-diamino analogs, derived from this compound, with various chemical agents, resulting in a range of derivatives, demonstrating the compound’s versatility in chemical synthesis (Katritzky, Rachwał, Smith, & Steel, 1995).

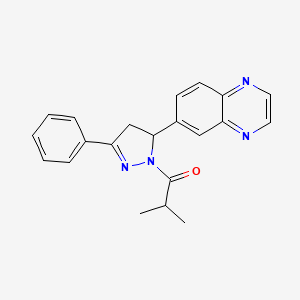

Role in Drug Discovery

In drug discovery, Palanki et al. (2000) investigated a derivative of this compound for its inhibitory effects on NF-kappaB and AP-1 gene expression. This research highlights the compound’s potential in developing novel therapeutic agents (Palanki et al., 2000).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Fluopicolide , is the cytoskeleton of oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms that cause several plant diseases. The cytoskeleton plays a crucial role in maintaining the structure and shape of these organisms, and is therefore a key target for fungicides like Fluopicolide.

Mode of Action

It is thought to act byaffecting spectrin-like proteins in the cytoskeleton of oomycetes . Spectrin-like proteins are essential for the integrity of the cytoskeleton, and their disruption can lead to the death of the organism.

Biochemical Pathways

Fluopicolide’s interaction with the cytoskeleton affects several biochemical pathways. It inhibits the growth of strains that are resistant to other fungicides, such as phenylamides, strobilurin, dimethomorph, and iprovalicarb

Result of Action

The action of Fluopicolide results in several effects on the oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from spreading and causing disease.

Biochemical Analysis

Biochemical Properties

The compound 2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide interacts with spectrin-like proteins . The nature of these interactions is likely based upon delocalization .

Cellular Effects

It is known to have a significant impact on the function of cells infected by oomycetes .

Molecular Mechanism

It is believed to exert its effects through the delocalization of spectrin-like proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . The compound is moderately rapidly absorbed from the gastrointestinal tract .

Metabolic Pathways

These metabolites interact with various enzymes and cofactors .

Transport and Distribution

It is known that the highest concentrations of the compound are found in the liver and kidney .

Properties

IUPAC Name |

2,6-dichloro-N-[[5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2F3N2O/c15-10-2-1-3-11(16)12(10)13(22)21-7-9-5-4-8(6-20-9)14(17,18)19/h1-6H,7H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHADBJYWSJPEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=NC=C(C=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1-Methylpyrazol-3-yl)-5-oxo-2-pyrazolinyl]benzenesulfonamide](/img/structure/B2471962.png)

![4-benzyl-N-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2471967.png)

![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2471969.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2471974.png)

![N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(2-(2,5-dioxopyrrolidin-1-yl)acetamide)](/img/structure/B2471977.png)

![(Z)-7-(azepan-1-ylmethyl)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2471978.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2471979.png)